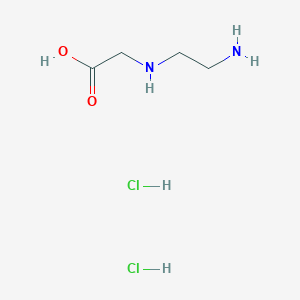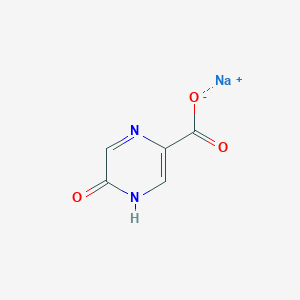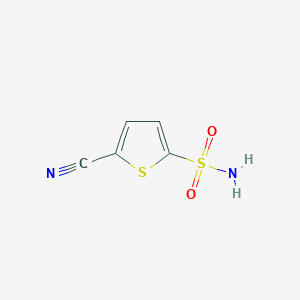
2-((2-Aminoethyl)amino)acetic acid dihydrochloride
描述
2-((2-Aminoethyl)amino)acetic acid dihydrochloride is a derivative of glycine, an amino acid. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often used as a reagent in biochemical studies and has potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Aminoethyl)amino)acetic acid dihydrochloride typically involves the reaction of glycine with ethylenediamine. The process includes the following steps:
Reaction of Glycine with Ethylenediamine: Glycine is reacted with ethylenediamine under controlled conditions to form 2-((2-Aminoethyl)amino)acetic acid.
Formation of Dihydrochloride Salt: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of glycine and ethylenediamine are reacted in industrial reactors.
Purification: The product is purified through crystallization or other separation techniques.
Formation of Dihydrochloride Salt: The purified compound is then converted to its dihydrochloride form by treatment with hydrochloric acid.
化学反应分析
Types of Reactions
2-((2-Aminoethyl)amino)acetic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, typically involving hydrogenation.
Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Hydrogen gas in the presence of a catalyst is often used for reduction.
Substitution Reagents: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
2-((2-Aminoethyl)amino)acetic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biochemical studies to understand protein and enzyme functions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-((2-Aminoethyl)amino)acetic acid dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Ethylenediamine: A simple diamine that is structurally related to 2-((2-Aminoethyl)amino)acetic acid.
Glycine: The parent amino acid from which the compound is derived.
N-(2-Aminoethyl)glycine:
Uniqueness
2-((2-Aminoethyl)amino)acetic acid dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. This makes it a valuable tool in scientific research and potential therapeutic applications.
属性
IUPAC Name |
2-(2-aminoethylamino)acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2ClH/c5-1-2-6-3-4(7)8;;/h6H,1-3,5H2,(H,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCYRBQLBGZFDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948091 | |
| Record name | N-(2-Aminoethyl)-glycine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25240-38-4 | |
| Record name | N-(2-Aminoethyl)-glycine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1647124.png)






![1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B1647140.png)


